(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-hydroxy-4-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSRLPJZNWGMAM-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions starting from amino acids or their derivatives.
Introduction of Chiral Centers: Chiral centers are introduced using chiral auxiliaries or catalysts to ensure the desired stereochemistry.
Protection and Deprotection: The hydroxyl group is protected using tert-butyl groups to prevent unwanted side reactions during synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of biocatalysts and green chemistry principles can also be employed to reduce environmental impact and improve yield.
Chemical Reactions Analysis
(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Substituted pyrrolidines and other nitrogen-containing heterocycles.
Scientific Research Applications
Overview
(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is a chiral compound belonging to the pyrrolidine class. Its unique stereochemistry and functional groups make it a valuable building block in various scientific fields, particularly in organic synthesis, medicinal chemistry, and biological research.
Organic Synthesis
This compound serves as a critical intermediate in organic synthesis due to its chiral centers, which allow for the production of optically active compounds. It is utilized as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched products. Its ability to undergo various chemical transformations, such as oxidation and reduction, further enhances its utility in synthetic pathways.
Medicinal Chemistry
(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is investigated for its potential therapeutic applications. Studies have explored its role as a precursor for bioactive molecules, particularly in drug discovery. The compound's interactions with biological targets, such as enzymes and receptors, are of significant interest due to its potential effects on human health.
Research has indicated that this compound may exhibit various biological activities, including antimicrobial and anti-inflammatory properties. Its derivatives are being studied for their effects on cellular pathways, which could lead to the development of novel therapeutic agents.
Industrial Applications
In industrial settings, (3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is employed in the synthesis of pharmaceuticals and agrochemicals. The compound's stability and reactivity make it suitable for large-scale production processes.
Case Studies
Several studies highlight the applications of (3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate:
- Asymmetric Synthesis : A study demonstrated the use of this compound as a chiral auxiliary in the synthesis of biologically active alkaloids, showcasing its effectiveness in producing enantiomerically pure products.
- Drug Development : Research focused on derivatives of (3R,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate revealed promising results in modulating enzyme activity related to metabolic disorders.
- Biological Studies : Investigations into the antimicrobial properties of this compound indicated activity against specific bacterial strains, suggesting potential applications in developing new antibiotics.
Mechanism of Action
The mechanism by which (3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and safety differences between the target compound and its analogs:
Key Observations:
Stereochemical Impact: The (3R,4S) configuration in the target compound and its amino analog contrasts with diastereomers like (3S,4R) and (3R,4R) , which alter hydrogen-bonding capacity and solubility. For example, the (3R,4R)-hydroxymethyl derivative is a liquid , while stereoisomers with hydroxy/methyl groups are solids.
Functional Group Variations: Hydroxymethyl vs. Methyl: The hydroxymethyl group in increases molecular weight and hydrophilicity compared to the target’s methyl group. Amino vs. Hydroxy: The amino analog exhibits higher reactivity (e.g., in nucleophilic substitutions) but poses greater hazards (skin/eye irritation) . Trifluoromethyl Addition: The CF3-substituted analog shows enhanced lipophilicity, making it suitable for bioactive molecule design.
Safety Profiles: Amino-substituted derivatives require stringent handling (inert atmosphere) due to reactivity and hazards , while hydroxymethyl analogs are safer .
Applications :
- The target compound’s tert-butyl carbamate group enhances stability during peptide synthesis, similar to . Fluorinated derivatives are prioritized in medicinal chemistry for metabolic resistance.
Biological Activity
Overview
(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with potential biological significance. It belongs to a class of compounds known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of bioactive molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H19NO3
- Molecular Weight : 201.27 g/mol
- CAS Number : 1290191-90-0
The compound features a chiral center at the 3rd and 4th positions, which is crucial for its biological interactions and efficacy.
The biological activity of (3R,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is primarily attributed to its ability to interact with various molecular targets within biological systems. The exact mechanisms are still under investigation, but several potential pathways have been identified:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could influence receptor activity, leading to altered signaling pathways.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, particularly in models of neurodegenerative diseases.
Neuroprotective Effects
Recent studies have explored the protective effects of (3R,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate against neurodegeneration. For instance, it has been evaluated in vitro for its ability to mitigate cell death induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease:
- In Vitro Studies : The compound demonstrated a reduction in TNF-α levels and free radical production in astrocytes exposed to Aβ .
- In Vivo Models : While initial findings were promising, subsequent studies indicated limited efficacy in vivo compared to established treatments like galantamine .
Comparative Analysis with Similar Compounds
The biological effects of (3R,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| Pyrrolidine-1-carboxylic acid | Moderate neuroprotective effects | Lacks hydroxyl group |
| 3-Hydroxy-4-methylpyrrolidine | Potential enzyme inhibition | Similar structure but different substituents |
Case Study: Neuroprotection in Alzheimer’s Disease Models
A study investigated the effects of (3R,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate on astrocytes subjected to Aβ toxicity. The results indicated that the compound reduced inflammatory markers and oxidative stress levels:
- Experimental Setup : Astrocytes were treated with varying concentrations of the compound prior to exposure to Aβ.
- Results : Significant reductions in cell death and inflammatory cytokines were observed at optimal concentrations .
Additional Research Applications
The compound is being explored for its role in drug discovery and development due to its structural uniqueness and potential therapeutic applications:
- Asymmetric Synthesis : Utilized as a chiral auxiliary in synthetic pathways.
- Pharmaceutical Development : Investigated for incorporation into drug formulations targeting neurological disorders.
Q & A
Q. Basic
- Hydroxyl group :
- Esterification : React with acyl chlorides (e.g., acetyl chloride) in pyridine at 0°C .
- Sulfonylation : Use tosyl chloride in THF with DMAP to form sulfonate leaving groups .
- Methyl group :
- Oxidation : Convert to carboxylic acid via KMnO₄ in acidic conditions (risk of over-oxidation requires careful monitoring) .
- Halogenation : Radical bromination with NBS under UV light .
How can hydrogen bonding patterns predicted by computational models be validated experimentally for this compound?
Q. Advanced
- Solid-state analysis : Single-crystal X-ray diffraction (SC-XRD) to map hydrogen bonds (e.g., O–H···O interactions between hydroxyl and carbonyl groups) .
- Infrared spectroscopy (IR) : Compare experimental O–H stretch frequencies (~3200–3600 cm⁻¹) with DFT-calculated values (e.g., B3LYP/6-31G*) .
- Solvent perturbation studies : Monitor NMR chemical shifts in DMSO-d₆ vs. CDCl₃ to identify solvent-accessible H-bond donors .
What strategies optimize the compound’s stability under varying pH conditions for biological assays?
Q. Advanced
- pH-rate profiling : Determine degradation kinetics (e.g., HPLC monitoring) in buffers (pH 1–13) to identify stable regions (typically pH 4–8 for Boc-protected amines) .
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
- Protection/deprotection : Temporarily replace Boc with more stable groups (e.g., Fmoc) for acidic assay conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
